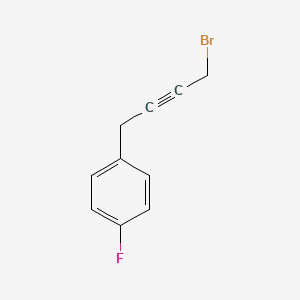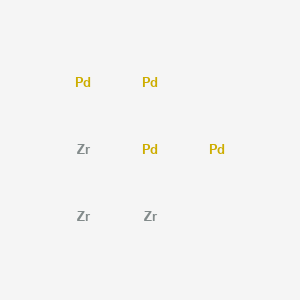
Palladium;zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium and zirconium are two transition metals that form a variety of compounds with unique properties and applications. Palladium is known for its excellent catalytic properties, while zirconium is valued for its high resistance to corrosion and heat. When combined, these elements create compounds that are highly effective in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Palladium and zirconium compounds can be synthesized through various methods. One common approach is the impregnation and post-reduction method, where palladium nanoparticles are supported on zirconia. This method involves the use of a reducing agent to facilitate the formation of palladium nanoparticles on the zirconium oxide support . Another method involves in-situ reduction, where palladium catalysts are synthesized in an inert solvent with controlled reducing agents and pre-nucleation steps to optimize the interaction between the support and the active metal .
Industrial Production Methods: In industrial settings, palladium and zirconium compounds are often produced through high-energy ball milling techniques. For example, magnesium hydride doped with metallic glassy zirconium palladium nanopowder is fabricated using this method. The end-product is then consolidated into bulk forms using hot-pressing techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Palladium and zirconium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the unique catalytic properties of palladium and the stability of zirconium.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. For instance, palladium-zirconium catalysts are effective in hydrogenation reactions, where unsaturated compounds are converted to saturated ones under mild conditions . Additionally, these compounds can facilitate the oxidation of thiols to disulfides by providing a surface for the reaction to occur .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically produce saturated hydrocarbons, while oxidation reactions yield disulfides .
Wissenschaftliche Forschungsanwendungen
Palladium and zirconium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions, including Heck, Ullmann, and Suzuki reactions . In biology and medicine, these compounds are explored for their potential in drug delivery systems and as antimicrobial agents. In industry, they are used in fuel cells, hydrogen storage systems, and as catalysts for environmental applications .
Wirkmechanismus
The mechanism of action of palladium and zirconium compounds involves their ability to facilitate chemical reactions by providing a surface for reactant molecules to adsorb and react. Palladium, in particular, is known for its ability to undergo oxidative addition, migratory insertion, and reductive elimination, which are key steps in many catalytic cycles . Zirconium, on the other hand, provides stability and resistance to corrosion, enhancing the overall effectiveness of the compound .
Vergleich Mit ähnlichen Verbindungen
Palladium and zirconium compounds can be compared with other transition metal compounds, such as those containing platinum or titanium. While platinum compounds also exhibit excellent catalytic properties, palladium compounds are often preferred due to their lower cost and higher availability. Zirconium compounds, compared to titanium compounds, offer better resistance to corrosion and higher thermal stability . Similar compounds include platinum-zirconium and titanium-zirconium compounds, which share some properties but differ in their specific applications and effectiveness.
Conclusion
Palladium and zirconium compounds are versatile and valuable in various scientific and industrial applications Their unique combination of catalytic activity, stability, and resistance to corrosion makes them highly effective in facilitating chemical reactions and enhancing the performance of various systems
Eigenschaften
CAS-Nummer |
152061-04-6 |
|---|---|
Molekularformel |
Pd4Zr3 |
Molekulargewicht |
699.4 g/mol |
IUPAC-Name |
palladium;zirconium |
InChI |
InChI=1S/4Pd.3Zr |
InChI-Schlüssel |
VPSCENBJTKDSQB-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Zr].[Zr].[Pd].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


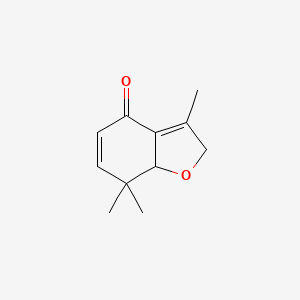
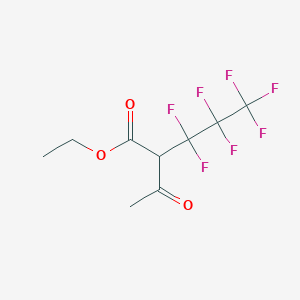
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
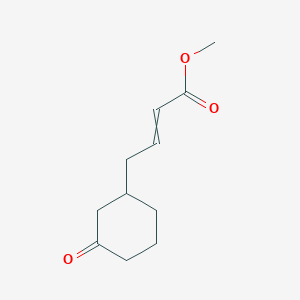
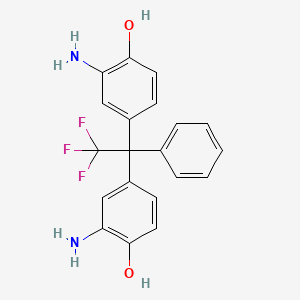
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
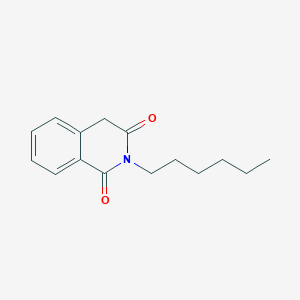
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
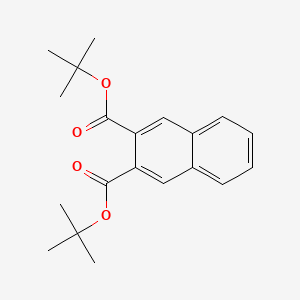
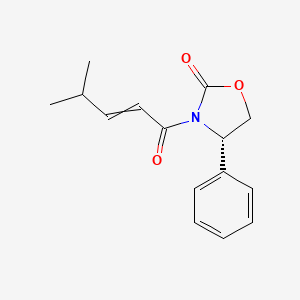
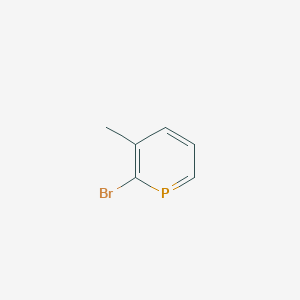
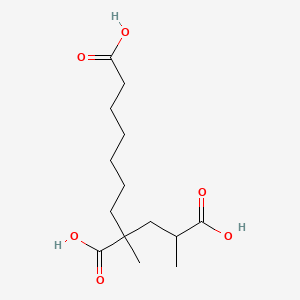
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
